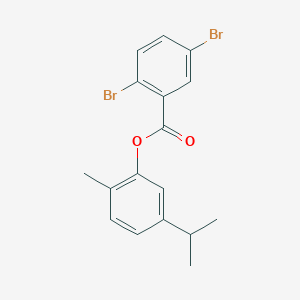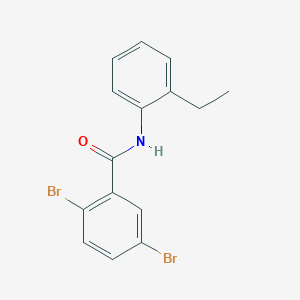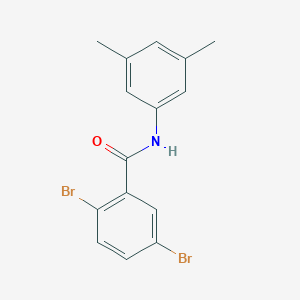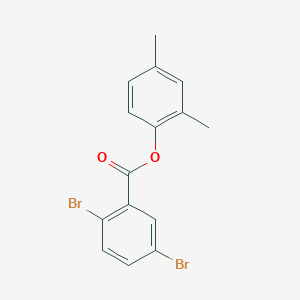![molecular formula C16H16ClNO4S B309154 Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B309154.png)
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as Sulbactam, which is an antibiotic drug that is used to treat bacterial infections. Sulbactam is a beta-lactamase inhibitor, which means that it prevents the breakdown of beta-lactam antibiotics by bacteria.
Wirkmechanismus
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate works by inhibiting the activity of beta-lactamase enzymes produced by bacteria. Beta-lactamase enzymes are responsible for breaking down beta-lactam antibiotics, which makes them ineffective against bacterial infections. By inhibiting beta-lactamase enzymes, this compound enhances the effectiveness of beta-lactam antibiotics, allowing them to kill bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to be well-tolerated by patients and has a low incidence of adverse effects. It is rapidly absorbed after oral administration and has a half-life of approximately 1 hour. It is primarily excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate is its ability to enhance the effectiveness of beta-lactam antibiotics, which makes it a valuable tool in the treatment of bacterial infections. However, one of the limitations of using this compound in lab experiments is that it may not be effective against all types of bacteria. Additionally, the use of this compound may contribute to the development of antibiotic resistance in bacteria.
Zukünftige Richtungen
There are several future directions for the research of Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate. One area of research is the development of new beta-lactamase inhibitors that are more effective against multidrug-resistant bacteria. Another area of research is the investigation of the potential use of this compound in the treatment of other types of infections, such as viral infections. Additionally, the development of new formulations of this compound that have improved pharmacokinetic properties may also be an area of future research.
Synthesemethoden
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate is synthesized from 4-chloro-3-nitrobenzoic acid, which is first reduced to 4-chloro-3-aminobenzoic acid using a reducing agent such as iron powder. The resulting compound is then reacted with sulfonyl chloride and 2-methylphenylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in the field of medicine. It is commonly used as a beta-lactamase inhibitor in combination with beta-lactam antibiotics such as ampicillin and amoxicillin to treat bacterial infections. It has also been studied for its potential use in the treatment of multidrug-resistant bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii.
Eigenschaften
Molekularformel |
C16H16ClNO4S |
|---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
ethyl 4-chloro-3-[(2-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H16ClNO4S/c1-3-22-16(19)12-8-9-13(17)14(10-12)18-23(20,21)15-7-5-4-6-11(15)2/h4-10,18H,3H2,1-2H3 |
InChI-Schlüssel |
VKZHIEUALQEBBD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2C |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309075.png)
![Ethyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309078.png)
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309079.png)







![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)
